molecular formula C19H18BrN3OS B11642248 N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

Cat. No.: B11642248
M. Wt: 416.3 g/mol
InChI Key: FQHXHFJQNZJCFV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide: is a complex organic compound that features a bromophenyl group, a cyano group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to obtain 4-bromoaniline This is followed by the formation of the acetamide linkage through a reaction with chloroacetyl chloride The tetrahydroisoquinoline moiety can be introduced via a nucleophilic substitution reaction using the appropriate isoquinoline derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromophenyl groups could play a role in binding to these targets, while the tetrahydroisoquinoline moiety might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
  • N-(4-chlorophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

Uniqueness

What sets N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide apart from similar compounds is the presence of the bromophenyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules, potentially leading to unique properties and applications.

Properties

Molecular Formula

C19H18BrN3OS

Molecular Weight

416.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN3OS/c1-12-15-4-2-3-5-16(15)17(10-21)19(22-12)25-11-18(24)23-14-8-6-13(20)7-9-14/h6-9H,2-5,11H2,1H3,(H,23,24)

InChI Key

FQHXHFJQNZJCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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